
alpha-CYCLODEXTRIN
Overview
Description
Alpha-cyclodextrin (α-CD) is a cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranose units, forming a truncated cone structure with a hydrophobic central cavity and hydrophilic outer surface . Its molecular formula is C₃₆H₆₀O₃₀, with a molecular weight of 972.84 g/mol . The cavity diameter of α-CD (~0.47–0.53 nm) is smaller than that of β-cyclodextrin (β-CD, ~0.60–0.65 nm), making it ideal for encapsulating small molecules such as iodine, gases, or metal ions .
Preparation Methods
Enzymatic Synthesis Using Cyclodextrin Glucanotransferase (CGTase)
Source and Mechanism of CGTase
Cyclodextrin glucanotransferase (CGTase; EC 2.4.1.19), derived primarily from Bacillus macerans, catalyzes the conversion of starch into cyclodextrins via intramolecular transglycosylation. The enzyme binds linear maltooligosaccharides, cleaves α-1,4-glycosidic bonds, and re-links the ends to form cyclic structures. Alpha-cyclodextrin synthesis predominates when the enzyme’s active site accommodates six glucose units, though competing pathways often yield beta-cyclodextrin (seven units) or gamma-cyclodextrin (eight units).
Traditional Production Process
Industrial production typically involves liquefying starch (20–30% w/v) in aqueous solution, adjusting pH to 5.5–6.0, and incubating with CGTase at 45–60°C for 12–24 hours. Post-reaction, this compound is isolated using solvent precipitation (e.g., toluene or cyclohexane) or membrane filtration. Yields range from 30–50%, with purity dependent on subsequent chromatography or recrystallization steps.
Table 1: Standard Reaction Conditions for CGTase-Mediated this compound Synthesis
Parameter | Optimal Range |
---|---|
Temperature | 45–60°C |
pH | 5.5–6.0 |
Starch Concentration | 20–30% (w/v) |
Enzyme Load | 4–6 U/g starch |
Incubation Time | 12–24 hours |
Genetic Engineering and Mutant Enzyme Approaches
Rational Design of CGTase Mutants
Recent advances in protein engineering have targeted subsite -7 of CGTase, a region critical for cyclodextrin size specificity. Mutations such as R146A/D147P and R146P/D147A in Paenibacillus macerans CGTase alter steric hindrance, favoring this compound formation by blocking larger cyclodextrin intermediates. These mutants increase this compound selectivity from 63.2% (wild-type) to 75–76% while maintaining thermostability.
Enhanced Yield and Specificity
Mutant enzymes reduce byproduct formation, enabling solvent-free processes that align with green chemistry principles. For example, R146P/D147A CGTase achieves 76.1% this compound yield under industrial conditions (5% starch, 45°C, pH 5.5). This represents a 20% improvement over conventional methods, significantly lowering purification costs.
Table 2: Performance Comparison of Wild-Type and Mutant CGTases
Enzyme Variant | Alpha-CD Selectivity (%) | Beta-CD Selectivity (%) | Thermostability (T50, °C) |
---|---|---|---|
Wild-Type | 63.2 | 28.5 | 55 |
R146A/D147P | 75.1 | 12.3 | 54 |
R146P/D147A | 76.1 | 11.8 | 54 |
Industrial-Scale Production Techniques
Solvent-Free Processes
Modern facilities employ no-solvent protocols to minimize environmental impact. Starch (5% w/v) is treated with mutant CGTase at 45°C for 22 hours, followed by thermal inactivation and centrifugation to remove unconverted dextrins. The supernatant is spray-dried to obtain this compound powder with >95% purity.
Scalability Challenges
Large-scale production faces hurdles in enzyme recovery and starch consistency. Immobilized CGTase on chitosan beads or silica supports enhances reusability, achieving 80% activity retention after five cycles. Continuous bioreactors with ultrafiltration membranes further improve throughput, yielding 8–10 kg this compound per cubic meter of reactor volume daily.
Purification and Quality Control
Isolation Techniques
Post-synthesis, this compound is separated from linear dextrins using size-exclusion chromatography or selective precipitation with tert-butanol. High-performance liquid chromatography (HPLC) confirms purity, while differential scanning calorimetry (DSC) quantifies non-complexed residues (<5% in optimized batches).
Analytical Validation
Regulatory compliance requires testing for heavy metals, microbial contaminants, and residual solvents. Lot release criteria typically include:
- Purity : ≥98% (HPLC)
- Water Content : ≤10% (Karl Fischer titration)
- Ash Content : ≤0.1% (gravimetric analysis)
Chemical Reactions Analysis
Alpha-Cyclodextrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like sodium periodate to form dialdehyde derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo substitution reactions to form derivatives like methylated or acetylated cyclodextrins.
Common reagents used in these reactions include sodium periodate for oxidation, sodium borohydride for reduction, and acetic anhydride for acetylation . The major products formed from these reactions are dialdehyde cyclodextrins, alcohol derivatives, and substituted cyclodextrins .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Delivery Systems
Alpha-cyclodextrin is widely used in drug formulation due to its ability to enhance the solubility and stability of poorly water-soluble drugs. By forming inclusion complexes, α-CD can improve the bioavailability of active pharmaceutical ingredients (APIs), leading to more effective therapies. For instance, studies have shown that α-CD can significantly increase the solubility of curcumin, a compound with therapeutic potential but low water solubility .
1.2 Cholesterol Management
Recent research indicates that α-CD can inhibit cholesterol crystal-induced inflammation, a key factor in atherosclerosis. It was found to effectively reduce complement activation and reactive oxygen species production in immune cells, suggesting its potential as a therapeutic agent for cardiovascular diseases .
1.3 Diabetes Management
this compound has been investigated for its effects on glycemic control. Studies demonstrate that it can reduce postprandial glycemic responses when consumed with starch-containing meals, making it beneficial for individuals looking to manage blood sugar levels .
Food Industry Applications
2.1 Nutritional Enhancements
In the food sector, α-CD is utilized as a dietary fiber supplement that can help manage weight and improve lipid profiles in consumers. Clinical trials have shown that α-CD can lead to significant reductions in body weight and cholesterol levels among participants .
2.2 Flavor and Aroma Stabilization
this compound is employed to stabilize volatile compounds in food products, enhancing flavor retention and shelf life. Its ability to encapsulate flavors helps maintain sensory quality during storage .
Environmental Applications
3.1 Water Purification
Research indicates that α-CD can enhance the efficiency of water purification processes by forming complexes with contaminants, thereby facilitating their removal from water sources. This application is particularly relevant for treating industrial wastewater and improving drinking water quality .
Biotechnology Applications
4.1 Gene Delivery Systems
In biotechnology, α-CD has been explored as a carrier for gene delivery systems due to its biocompatibility and ability to form stable complexes with nucleic acids. This application could potentially enhance the efficacy of gene therapies .
4.2 Antioxidant Delivery
this compound has been studied for its capacity to deliver antioxidants effectively, such as vitamin E (α-tocopherol), improving their bioavailability and therapeutic effects against oxidative stress-related diseases .
Summary Table of Applications
Field | Application | Key Findings |
---|---|---|
Pharmaceuticals | Drug solubilization | Enhances bioavailability of poorly soluble drugs |
Cholesterol management | Inhibits inflammation in atherosclerosis | |
Diabetes management | Reduces postprandial glycemic responses | |
Food Industry | Nutritional enhancements | Lowers body weight and cholesterol levels |
Flavor stabilization | Maintains sensory quality during storage | |
Environmental | Water purification | Improves removal of contaminants from water |
Biotechnology | Gene delivery systems | Enhances stability and delivery of nucleic acids |
Antioxidant delivery | Improves bioavailability of antioxidants |
Case Studies
Case Study 1: Cholesterol Management
A study conducted on mice demonstrated that α-CD significantly reduced cholesterol crystal-induced inflammation by inhibiting complement activation pathways. This suggests potential therapeutic applications for preventing cardiovascular diseases associated with high cholesterol levels .
Case Study 2: Water Purification
Research on the use of α-CD in chlorine dioxide-based water treatment showed that it increased the ratio of water-soluble oxidation products while decreasing toxic byproducts, highlighting its effectiveness in enhancing water purification processes .
Mechanism of Action
Alpha-Cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic molecules, enhancing their solubility and stability . This mechanism is utilized in drug delivery to improve the bioavailability of poorly soluble drugs . The molecular targets and pathways involved include the interaction with hydrophobic regions of molecules, leading to the stabilization and solubilization of these molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Differences:
Cavity Size :
- α-CD’s smaller cavity restricts it to complexing small molecules (e.g., iodine, fatty acids) .
- β-CD accommodates larger guests (e.g., curcumin, albendazole), making it prevalent in drug delivery .
- γ-CD’s larger cavity is used for bulky molecules like steroids .
Solubility :
- α-CD exhibits higher water solubility than β-CD due to fewer intermolecular hydrogen bonds, critical for food and pharmaceutical applications .
- β-CD’s lower solubility is often mitigated by chemical derivatization (e.g., hydroxypropyl-β-CD) .
Thermodynamic Stability: β-CD forms stronger complexes with aromatic compounds (e.g., diphenyl derivatives) due to optimal cavity size and hydrophobic interactions . α-CD’s stability constants are lower but sufficient for small-molecule encapsulation, as seen in gold nanoparticle synthesis .
Market and Production Analysis
- Production Volume : β-CD dominates industrial production due to cost-effectiveness and broader applications . α-CD accounts for ~15% of the global cyclodextrin market, with growth driven by nutraceutical demand .
- Regional Trends : Major α-CD manufacturers are concentrated in Asia (China, Japan) and Europe, while β-CD production is widespread .
Research Findings and Case Studies
This compound in Gold Extraction
α-CD’s ability to selectively bind Au(CN)₂⁻ ions enables sustainable gold recovery from electronic waste, achieving >90% efficiency under optimized conditions . This method outperforms traditional cyanide-based processes in environmental safety .
Beta-Cyclodextrin in Drug Delivery
- Curcumin Complexation : β-CD enhances curcumin’s aqueous solubility by 20-fold, improving bioavailability for anticancer applications .
- Albendazole Formulation : Complexation with hydroxypropyl-β-CD increases albendazole’s dissolution rate by 50%, enhancing antitumor efficacy in vivo .
Solubility and Stability Studies
Biological Activity
Alpha-cyclodextrin (α-CD) is a cyclic oligosaccharide composed of six glucose units linked by α-1,4-glycosidic bonds. It is derived from starch and has gained attention for its diverse biological activities, particularly in the fields of nutrition, pharmacology, and biotechnology. This article explores the biological activities of α-CD, presenting case studies, research findings, and data tables to illustrate its potential applications.
Complexation Properties
α-CD can form inclusion complexes with various hydrophobic molecules, enhancing their solubility and stability. This property is crucial for drug delivery systems, where it can improve the bioavailability of poorly soluble drugs.
Cholesterol Metabolism
Research indicates that α-CD plays a significant role in cholesterol metabolism. It has been shown to inhibit cholesterol crystal-induced complement activation, which is a critical factor in the inflammatory response associated with atherosclerosis. In a study, α-CD effectively reduced phagocytosis and reactive oxygen species (ROS) production in immune cells exposed to cholesterol crystals, suggesting its potential as a therapeutic agent for cardiovascular diseases .
1. Effects on Lipid Profiles
A double-blind crossover study involving 41 healthy adults demonstrated that α-CD supplementation significantly reduced serum total cholesterol and low-density lipoprotein (LDL) levels. Participants experienced an average weight loss of 0.4 kg over two months while consuming α-CD .
Parameter | Baseline (mmol/L) | Post-Supplementation (mmol/L) | Percentage Change (%) |
---|---|---|---|
Total Cholesterol | 5.56 ± 0.10 | 5.27 ± 0.10 | -5.3 |
LDL Cholesterol | 3.43 ± 0.11 | 3.20 ± 0.11 | -6.7 |
Apolipoprotein B | 0.72 ± 0.02 | 0.68 ± 0.02 | -5.6 |
2. Impact on Atherosclerosis
A study highlighted the efficacy of α-CD in reducing inflammation related to atherosclerosis by inhibiting complement activation triggered by cholesterol crystals . The findings suggest that α-CD could be a valuable candidate for preventing cardiovascular diseases.
3. Role in SARS-CoV-2 Defense
In light of the COVID-19 pandemic, a pilot study investigated the effects of α-CD combined with hydroxytyrosol on enhancing defenses against SARS-CoV-2. Molecular docking analyses indicated strong binding affinities between these compounds and key viral proteins involved in cell entry, suggesting potential therapeutic applications .
Pharmacokinetics
Absorption and Metabolism
Studies involving radiolabeled α-CD have shown that approximately 60% of an oral dose is excreted within the first four hours, with peak blood concentrations occurring around twelve hours post-administration . The compound's half-life was approximately 36 hours, indicating moderate retention in the body.
Time Post-Dose (h) | Blood Concentration (% of Dose) |
---|---|
0-4 | <0.2 |
12 | Peak concentration |
48 | Decreased by 50% |
Safety and Toxicology
This compound is generally recognized as safe (GRAS) when used as a food additive or dietary supplement. Toxicological studies have indicated no significant adverse effects at recommended doses, making it suitable for consumption in various food products .
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of alpha-cyclodextrin relevant to its use in supramolecular chemistry?
this compound (α-CD) is a cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranose units, forming a truncated cone structure with a hydrophobic cavity and hydrophilic exterior. Key properties include its cavity diameter (~4.7–5.3 Å), solubility in water (~14.5 g/100 mL at 25°C), and ability to form inclusion complexes with small hydrophobic molecules via non-covalent interactions . For experimental characterization, researchers should employ techniques like X-ray crystallography (to confirm hexagonal plate/blade-shaped crystal morphology), NMR spectroscopy (to study host-guest interactions), and phase-solubility diagrams (to quantify complexation efficiency).
Q. How can researchers synthesize and purify this compound for laboratory use?
α-CD is typically produced via enzymatic degradation of starch using cyclodextrin glycosyltransferase (CGTase), followed by selective precipitation with organic solvents (e.g., ethanol or acetone). Purification involves recrystallization from water and size-exclusion chromatography to isolate α-CD from β- and γ-cyclodextrin byproducts. Researchers should validate purity using HPLC with refractive index detection and compare retention times against commercial standards .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
While α-CD is classified as non-hazardous under OSHA standards, prolonged exposure to dust may cause eye/skin irritation. Researchers must wear PPE (gloves, goggles) and use fume hoods during powder handling. In case of contact, rinse eyes/skin with water for 15 minutes. Acute toxicity data (oral LD50 in rats >10,000 mg/kg) suggest low systemic toxicity, but dose-dependent effects in cell cultures or in vivo models require careful risk assessment .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound’s host-guest complexation for drug delivery applications?
Experimental design should address:
- Molecule selection : Use molecular docking simulations to predict binding affinity between α-CD’s cavity and target guest molecules (e.g., drugs with logP >2).
- Stoichiometry determination : Employ Job’s plot method via UV-Vis spectroscopy to identify 1:1 vs. 1:2 complexation ratios.
- Stability assessment : Conduct isothermal titration calorimetry (ITC) to measure binding constants (Ka) and thermodynamic parameters (ΔH, ΔS).
- Controlled release : Use Franz diffusion cells to evaluate release kinetics under physiological pH/temperature .
Q. What methodologies resolve contradictions in solubility and stability data for this compound inclusion complexes?
Discrepancies often arise from variations in solvent systems, temperature, or analytical techniques. To mitigate:
- Standardize protocols : Adopt USP/Ph.Eur. guidelines for phase-solubility studies.
- Cross-validate : Compare data from orthogonal methods (e.g., DSC for thermal stability, NMR for structural integrity).
- Statistical analysis : Apply ANOVA to assess inter-laboratory variability in solubility measurements .
Q. How can researchers critically analyze conflicting toxicological data for this compound in biomedical studies?
Contradictions may stem from differences in model organisms, administration routes, or impurity profiles. Strategies include:
- Dose-response studies : Establish NOAEL (no-observed-adverse-effect level) in relevant in vivo models.
- Impurity profiling : Use LC-MS to detect trace contaminants (e.g., residual solvents, unreacted starch).
- Meta-analysis : Systematically review existing literature using PRISMA guidelines to identify bias or methodological inconsistencies .
Q. What advanced techniques characterize this compound’s role in enhancing bioavailability of poorly soluble drugs?
Researchers should combine:
- In vitro assays : Caco-2 cell monolayers to simulate intestinal permeability.
- In vivo pharmacokinetics : Conduct bioavailability studies in rodent models with LC-MS/MS quantification of drug plasma levels.
- Computational modeling : Use GastroPlus™ to predict absorption enhancements based on solubility-dissolution profiles .
Q. Methodological Frameworks
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating this compound research questions?
- Feasible : Ensure access to α-CD synthesis/purification infrastructure.
- Novel : Explore understudied applications (e.g., environmental remediation of hydrophobic pollutants).
- Ethical : Address biocompatibility concerns in human clinical trials (e.g., IRB approvals for nasal/vaccine delivery systems).
- Relevant : Align with global health priorities, such as antibiotic resistance (e.g., α-CD complexes to enhance antifungal drug efficacy) .
Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible research?
- Quality control : Implement ISO-certified protocols for enzymatic synthesis (e.g., fixed reaction time/temperature).
- Characterization : Use MALDI-TOF MS to verify molecular weight consistency.
- Documentation : Report detailed synthesis parameters (e.g., CGTase source, precipitation solvent ratios) in supplementary materials .
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 | |
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InChI Key |
HFHDHCJBZVLPGP-RWMJIURBSA-N | |
Source | PubChem | |
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Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O | |
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Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O30 | |
Record name | ALPHA-CYCLODEXTRIN | |
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Related CAS |
90320-92-6 | |
Record name | α-Cyclodextrin, homopolymer | |
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DSSTOX Substance ID |
DTXSID7030698 | |
Record name | alpha-Cyclodextrin | |
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Molecular Weight |
972.8 g/mol | |
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Physical Description |
Hexagonal plates or blade-shaped needles. (NTP, 1992), Dry Powder, Solid; [Merck Index] White or nearly white solid; Virtually odorless; [JECFA] White powder; [Sigma-Aldrich MSDS] | |
Record name | ALPHA-CYCLODEXTRIN | |
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CAS No. |
10016-20-3 | |
Record name | ALPHA-CYCLODEXTRIN | |
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Melting Point |
532 °F (decomposes) (NTP, 1992) | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.